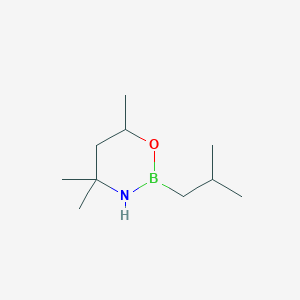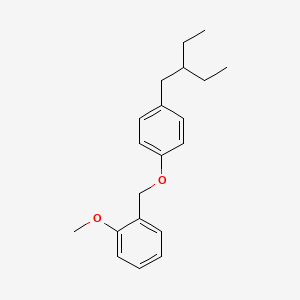
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a phenoxy group, an ethylbutyl chain, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the phenoxy group and its subsequent attachment to the benzene ring. The ethylbutyl chain is introduced through alkylation reactions, and the methoxy group is added via methylation. Common reagents used in these reactions include alkyl halides, phenols, and methylating agents such as dimethyl sulfate or methyl iodide. Reaction conditions often involve the use of catalysts like Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and methoxy groups may play a role in binding to these targets, while the ethylbutyl chain can influence the compound’s solubility and bioavailability. Pathways involved in its action may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-ethyl-2,4-dimethyl-
- Benzene, 1-ethyl-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a phenoxy group and a methoxy group on the benzene ring, along with the ethylbutyl chain, differentiates it from other similar compounds and may result in unique reactivity and interactions.
Propiedades
Número CAS |
125796-84-1 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-10-12-19(13-11-17)22-15-18-8-6-7-9-20(18)21-3/h6-13,16H,4-5,14-15H2,1-3H3 |
Clave InChI |
LUTAGZDFHRQXGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
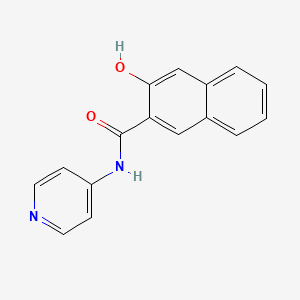
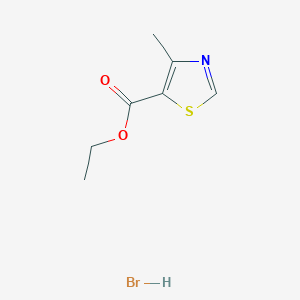
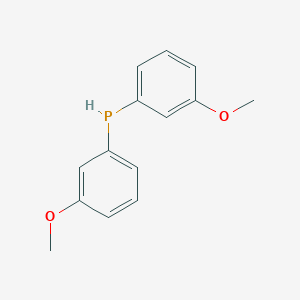
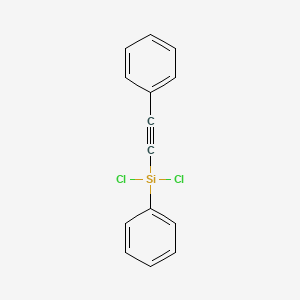
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
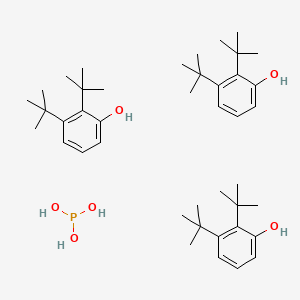
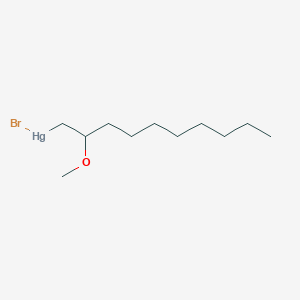
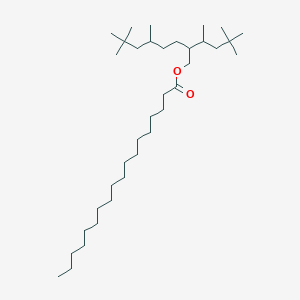
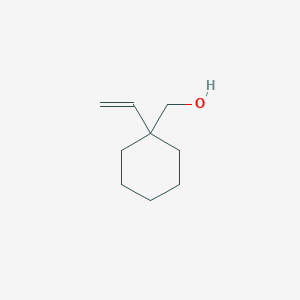
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
